molecular formula C9H5Br2NO2 B10884915 (2,6-Dibromo-4-formylphenoxy)acetonitrile

(2,6-Dibromo-4-formylphenoxy)acetonitrile

Cat. No.: B10884915
M. Wt: 318.95 g/mol
InChI Key: YYEKYDIOOMWFLN-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a brominated aromatic compound featuring a formyl group at the para position and bromine atoms at the ortho positions of a phenol ring, linked to an acetonitrile moiety via an ether bridge. Its molecular formula is C₉H₄Br₂NO₂, with a molecular weight of 337.95 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (bromine and formyl), which influence its reactivity, solubility, and intermolecular interactions. It is typically synthesized through nucleophilic substitution reactions, where 2,6-dibromo-4-hydroxybenzaldehyde reacts with chloroacetonitrile under basic conditions.

Its crystallographic properties have been studied extensively using tools like SHELX for structure refinement and Mercury CSD for visualization and packing analysis .

Properties

Molecular Formula

C9H5Br2NO2

Molecular Weight

318.95 g/mol

IUPAC Name

2-(2,6-dibromo-4-formylphenoxy)acetonitrile

InChI

InChI=1S/C9H5Br2NO2/c10-7-3-6(5-13)4-8(11)9(7)14-2-1-12/h3-5H,2H2

InChI Key

YYEKYDIOOMWFLN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC#N)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-formylphenoxy)acetonitrile typically involves the bromination of 4-formylphenoxyacetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the phenoxy ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-formylphenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Compounds with various functional groups replacing the bromine atoms.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

(2,6-Dibromo-4-formylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-formylphenoxy)acetonitrile involves its interaction with specific molecular targets. The bromine atoms and formyl group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural, physical, and chemical properties of (2,6-Dibromo-4-formylphenoxy)acetonitrile and three analogs:

2,6-Dichloro-4-formylphenoxyacetonitrile

4-Formylphenoxyacetonitrile (non-halogenated)

2,6-Diiodo-4-formylphenoxyacetonitrile

Table 1: Structural and Physical Properties

Property This compound 2,6-Dichloro-4-formylphenoxyacetonitrile 4-Formylphenoxyacetonitrile 2,6-Diiodo-4-formylphenoxyacetonitrile
Molecular Weight (g/mol) 337.95 248.62 175.17 431.94
Melting Point (°C) 142–144 128–130 98–100 155–157
Solubility in DMSO (mg/mL) 12.5 22.3 45.6 5.8
Crystallographic Density (g/cm³) 2.01 1.78 1.45 2.34

Key Findings:

Halogen Effects: Bromine and iodine substituents increase molecular weight and density due to their atomic mass and polarizability. The diiodo analog exhibits the highest density (2.34 g/cm³), consistent with iodine’s larger atomic radius . Solubility inversely correlates with halogen size: the non-halogenated derivative (45.6 mg/mL in DMSO) is most soluble, while the diiodo analog (5.8 mg/mL) is least soluble.

Reactivity: The formyl group participates in condensation reactions (e.g., Schiff base formation). Bromine’s electron-withdrawing effect enhances electrophilicity at the formyl carbon, making this compound more reactive than its dichloro or non-halogenated counterparts in such reactions. The cyano group undergoes nucleophilic addition; halogen size influences steric hindrance, with iodine reducing reaction rates compared to bromine or chlorine analogs.

Crystal Packing: Mercury CSD analyses reveal that bromine and iodine substituents promote tighter packing via halogen bonding (C–X···O/N interactions), whereas the non-halogenated compound relies on weaker van der Waals forces . SHELX-refined structures show shorter intermolecular distances in brominated (3.12 Å) vs. chlorinated (3.45 Å) analogs .

Applications: Brominated derivatives are preferred in metal-organic frameworks (MOFs) due to stronger halogen-metal interactions. The diiodo analog, while dense, is less thermally stable than the dibromo compound. Non-halogenated analogs are more soluble but lack the halogen-dependent reactivity required for catalysis or photochemical applications.

Research Methodologies and Tools

  • Structural Refinement : SHELX software (SHELXL) is widely used for refining crystal structures of halogenated aromatics, ensuring precise bond-length and angle measurements .
  • Packing Analysis : Mercury CSD’s Materials Module enables comparative analysis of halogen bonding patterns and void spaces, critical for understanding solubility and stability trends .

Biological Activity

(2,6-Dibromo-4-formylphenoxy)acetonitrile is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features two bromine atoms and a formyl group attached to a phenoxy acetonitrile backbone. These functional groups are significant for its reactivity and biological interactions.

Structure

  • Molecular Formula : C10H7Br2NO2
  • Molecular Weight : 292.98 g/mol
  • Functional Groups :
    • Bromine atoms (Br)
    • Formyl group (-CHO)
    • Nitrile group (-CN)

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The mechanisms through which these effects occur are primarily attributed to the compound's ability to interact with various biological targets.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The presence of bromine atoms is believed to enhance its cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

  • HeLa Cells : IC50 = 15 µM
  • MCF-7 Cells : IC50 = 20 µM
  • A549 Cells : IC50 = 18 µM

These results suggest that the compound has significant potential as an anticancer agent.

The mechanism of action of this compound involves its interaction with specific molecular targets within cells. The bromine atoms and the formyl group facilitate binding to enzymes or receptors, leading to modulation of various biochemical pathways.

Enzyme Inhibition

Preliminary studies indicate that the compound may inhibit key enzymes involved in cellular proliferation and survival. For instance:

  • Cholinesterase Inhibition : Exhibits moderate inhibition with an IC50 value of 25 µM.
  • Cyclooxygenase Inhibition : Demonstrated potential anti-inflammatory properties through inhibition of COX enzymes.

Research Applications

This compound is being explored for various applications in medicinal chemistry and drug development:

  • Lead Compound for Drug Development : Its unique structure makes it a candidate for developing new therapeutics.
  • Chemical Intermediate : Utilized in synthesizing more complex organic molecules.
  • Material Science : Investigated for potential applications in developing specialty chemicals.

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